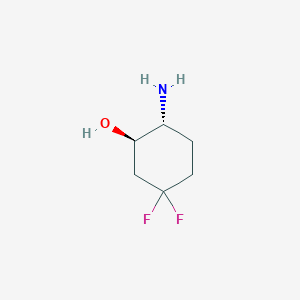

trans-2-Amino-5,5-difluoro-cyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-amino-5,5-difluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGREFWTLMOQGZ-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1N)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@H]([C@@H]1N)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Purity and Configurational Stability of Trans 2 Amino 5,5 Difluoro Cyclohexanol

Diastereomeric Ratios and Enantiomeric Excess Determination Methodologies

The analysis of stereoisomeric mixtures of trans-2-Amino-5,5-difluoro-cyclohexanol requires precise methods to determine both the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.). The presence of two stereocenters (C1 and C2) gives rise to diastereomers (cis and trans) and enantiomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for determining the enantiomeric excess of chiral compounds. For fluorinated amino alcohols, polysaccharide-based chiral stationary phases (CSPs) are often employed. The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation. While specific methods for trans-2-Amino-5,5-difluoro-cyclohexanol are not extensively documented, methodologies for analogous aminocyclohexanols provide a framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining diastereomeric ratios. The distinct chemical environments of the protons and carbons in diastereomers lead to different chemical shifts and coupling constants. For trans-2-Amino-5,5-difluoro-cyclohexanol, ¹H and ¹³C NMR would show separate signals for the cis and trans isomers. Furthermore, ¹⁹F NMR is particularly useful for analyzing fluorinated compounds, as the fluorine chemical shifts are highly sensitive to the stereochemical environment. Chiral shift reagents or chiral solvating agents can be used in NMR to determine enantiomeric excess by inducing chemical shift differences between enantiomers.

Optical Methods: Techniques such as circular dichroism (CD) spectroscopy can be employed for the rapid determination of enantiomeric excess. These methods often involve the formation of diastereomeric complexes with a chiral auxiliary that possesses a chromophore, leading to distinct CD signals for each enantiomer.

Illustrative Data for Methodologies:

| Method | Analyte | Stationary/Mobile Phase or Reagent | Typical Resolution/Observation |

| Chiral HPLC | Analogous Amino Alcohols | Polysaccharide-based CSP (e.g., Chiralcel OD-H) with Hexane/Isopropanol | Baseline separation of enantiomers, allowing for accurate e.e. determination. |

| ¹H NMR | Diastereomeric Mixture | Standard Deuterated Solvents (e.g., CDCl₃, MeOD) | Distinct signals for protons adjacent to stereocenters, enabling d.r. calculation. |

| ¹⁹F NMR | Diastereomeric Mixture | Standard Deuterated Solvents | Separate signals for the non-equivalent fluorine atoms in each diastereomer. |

| CD Spectroscopy | Enantiomeric Mixture | Chiral auxiliary forming a chromophoric complex | Differential absorption of circularly polarized light, correlating with e.e. |

Kinetic Resolution Strategies for Optically Active trans-2-Aminocyclohexanol Analogues

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amino alcohols. For instance, Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of the resolution is determined by the enantioselectivity of the enzyme (E-value). While specific data for the difluorinated target compound is scarce, studies on similar substrates show high E-values are achievable.

Non-Enzymatic Kinetic Resolution: Chiral chemical catalysts can also be employed for kinetic resolution. For example, chiral phosphine catalysts in combination with an acylating agent can effect the enantioselective acylation of alcohols. Dynamic kinetic resolution (DKR) is an advanced strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.

Illustrative Data for Kinetic Resolution of Analogous Amino Alcohols:

| Resolution Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (e.e.) of Product |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic trans-2-aminocyclohexanol | >99% |

| Chemical Resolution | (R)-Mandelic Acid | Racemic trans-2-(N-benzyl)amino-1-cyclohexanol | >99% |

Factors Influencing Diastereoselectivity and Enantioselectivity in Difluorinated Systems

The introduction of a gem-difluoro group at the C5 position of the cyclohexanol (B46403) ring significantly impacts the stereochemical outcome of synthetic transformations due to both steric and electronic effects.

Steric Effects: The fluorine atom is relatively small (van der Waals radius of 1.47 Å, compared to 1.2 Å for hydrogen). However, the C-F bond is longer than the C-H bond, and the presence of two fluorine atoms on the same carbon creates a sterically demanding environment that can influence the approach of reagents. This steric hindrance can direct incoming groups to the less hindered face of the molecule, thereby controlling diastereoselectivity.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). This alters the electron density and reactivity of nearby functional groups. The C-F bond also possesses a significant dipole moment. In the cyclohexane (B81311) ring, these electronic effects can influence the conformational preferences of the molecule. For instance, gauche interactions between C-F and other bonds can be favorable due to hyperconjugative effects (n -> σ* interactions), which can stabilize certain conformations and thus influence the stereochemical outcome of reactions. The gem-difluoro group can also impact the pKa of the amino group, which can in turn affect its reactivity and the stereoselectivity of reactions involving this group.

Conformational Control: The gem-difluoro group can act as a conformational lock, restricting the flexibility of the cyclohexane ring. This conformational rigidity can enhance the facial bias during reactions, leading to higher levels of diastereoselectivity and enantioselectivity. Research on fluorinated cyclohexanes has shown that gem-difluorination can significantly alter the conformational equilibrium compared to their non-fluorinated counterparts.

Self-Disproportionation of Enantiomers (SDE) in Fluorinated Systems

The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where a non-racemic mixture of enantiomers spontaneously separates into fractions with different enantiomeric excesses when subjected to achiral processes such as chromatography, crystallization, or distillation. nih.gov This effect is particularly pronounced in compounds containing highly polar functional groups, and fluorine-containing molecules are known to exhibit significant SDE. nih.gov

The underlying cause of SDE is the formation of supramolecular aggregates. In a non-racemic mixture, both homochiral (R...R or S...S) and heterochiral (R...S) aggregates can form. If the stabilities of these aggregates are different, they will behave differently during physical separation processes. For instance, if heterochiral aggregates are more stable, they may be retained more strongly on a stationary phase during achiral chromatography, leading to the elution of fractions with higher enantiomeric excess first.

The presence of the highly polar C-F bonds in trans-2-Amino-5,5-difluoro-cyclohexanol, along with the hydrogen-bonding capabilities of the amino and hydroxyl groups, makes it a prime candidate for exhibiting SDE. The strong dipole moments associated with the C-F bonds can lead to strong dipole-dipole interactions, promoting the formation of the aggregates necessary for SDE to occur. Studies on other fluorinated compounds have shown that the SDE can lead to significant errors in the determination of enantiomeric excess if not properly accounted for. nih.gov For example, chromatography of a fluorinated thalidomide analogue resulted in fractions with widely varying enantiomeric excesses. nih.gov

Illustrative SDE in a Fluorinated Compound:

A study on a non-racemic trifluoromethyl-containing compound demonstrated the potent effect of SDE. nih.gov

| Fraction | Elution Order | Enantiomeric Excess (e.e.) |

| 1 | First | 8.1% |

| ... | ... | ... |

| Final | Last | >99.9% |

| (Data based on a representative trifluoromethyl-containing substrate, illustrating the principle of SDE) nih.gov |

This highlights the critical importance of analyzing the entire sample or being aware of the potential for SDE when determining the enantiomeric purity of fluorinated compounds like trans-2-Amino-5,5-difluoro-cyclohexanol.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic compounds in solution. For a molecule such as trans-2-Amino-5,5-difluoro-cyclohexanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a complete assignment of its structure and conformation.

In the ¹H NMR spectrum of trans-2-Amino-5,5-difluoro-cyclohexanol, the chemical shifts and coupling constants of the protons would be significantly influenced by the electronegativity of the adjacent amino, hydroxyl, and gem-difluoro groups. The trans stereochemistry of the amino and hydroxyl groups would likely result in a chair conformation where these bulky groups occupy equatorial positions to minimize steric strain.

The proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the amino group (H-2) would be expected to appear as complex multiplets due to coupling with neighboring protons. Their diaxial and axial-equatorial coupling constants would be crucial in confirming the trans configuration. The presence of the two fluorine atoms at the C-5 position would induce through-bond coupling to the neighboring protons at C-4 and C-6, leading to further splitting of these signals, often observed as doublet of triplets or more complex patterns.

Predicted ¹H NMR Data for trans-2-Amino-5,5-difluoro-cyclohexanol

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (CH-OH) | 3.5 - 4.0 | m | |

| H-2 (CH-NH₂) | 2.8 - 3.3 | m | |

| H-3 | 1.4 - 1.8 | m | |

| H-4 | 1.9 - 2.3 | m | J(H-F) coupling expected |

| H-6 | 1.9 - 2.3 | m | J(H-F) coupling expected |

| OH | Variable | br s |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum would provide information on the six distinct carbon environments in the cyclohexanol (B46403) ring. The carbons directly bonded to the electronegative oxygen (C-1) and nitrogen (C-2) would be shifted downfield. The most significant feature would be the signal for C-5, which is directly attached to two fluorine atoms. This carbon would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), and its chemical shift would be substantially affected by the fluorine atoms. Furthermore, two-bond and three-bond carbon-fluorine couplings (²JCF and ³JCF) would be expected for C-4, C-6, and potentially C-1 and C-3, providing valuable structural information.

Predicted ¹³C NMR Data for trans-2-Amino-5,5-difluoro-cyclohexanol

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (CH-OH) | 68 - 75 | d or t (long-range coupling) |

| C-2 (CH-NH₂) | 50 - 58 | d or t (long-range coupling) |

| C-3 | 25 - 35 | t |

| C-4 | 30 - 40 | t |

| C-5 (CF₂) | 115 - 125 | t (¹JCF) |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. For trans-2-Amino-5,5-difluoro-cyclohexanol, the two fluorine atoms at C-5 are diastereotopic due to the chirality of the molecule. Consequently, they would be expected to give rise to two separate signals in the ¹⁹F NMR spectrum, appearing as a pair of doublets due to geminal fluorine-fluorine coupling (²JFF). Each of these signals would be further split into a multiplet due to coupling with the adjacent protons on C-4 and C-6 (²JHF). The chemical shifts of the fluorine atoms would be indicative of their chemical environment.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of molecules like trans-2-Amino-5,5-difluoro-cyclohexanol.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the molecule, allowing for the tracing of the connectivity of the cyclohexane (B81311) ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this molecule, NOESY would be critical in confirming the trans stereochemistry by observing through-space correlations between protons that are close to each other in the preferred chair conformation, such as diaxial protons.

Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of the cyclohexanol ring. By recording NMR spectra at different temperatures, it would be possible to study the equilibrium between different chair conformations and potentially determine the thermodynamic parameters for the ring inversion process. For trans-2-Amino-5,5-difluoro-cyclohexanol, it is expected that the conformation with both the amino and hydroxyl groups in equatorial positions would be highly favored.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

In the IR spectrum of trans-2-Amino-5,5-difluoro-cyclohexanol, characteristic absorption bands for the O-H and N-H stretching vibrations would be expected in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring would appear around 2850-3000 cm⁻¹. The C-O and C-N stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹). The most distinctive feature would be the strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1200 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the cyclohexane ring. The symmetric C-C stretching vibrations of the ring would be expected to give rise to strong Raman signals.

Predicted IR and Raman Data for trans-2-Amino-5,5-difluoro-cyclohexanol

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3500 (broad) | Weak |

| N-H Stretch | 3200-3500 (medium) | Weak |

| C-H Stretch | 2850-3000 (strong) | Strong |

| C-F Stretch | 1000-1200 (strong) | Medium |

| C-O Stretch | 1050-1150 (strong) | Weak |

Note: This is a predicted data table based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and probing the structure of a molecule. For trans-2-Amino-5,5-difluoro-cyclohexanol, high-resolution mass spectrometry (HRMS) confirms its elemental composition and exact mass.

The compound's molecular formula is C6H11F2NO, corresponding to a precise molecular weight of 151.15 g/mol . synblock.com In a typical mass spectrum, this would be observed as a molecular ion peak ([M]+) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as the protonated molecule ([M+H]+) at m/z 152.16.

While specific experimental fragmentation data for this particular difluorinated compound is not extensively detailed in publicly available literature, the fragmentation patterns of aminocyclohexanol scaffolds are well-understood. researchgate.net Common fragmentation pathways under electron ionization (EI) would likely involve:

α-Cleavage: The predominant fragmentation for aliphatic amines involves cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of an alkyl radical and the formation of a stable iminium ion.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak corresponding to [M-H2O]+.

Ring Cleavage: The cyclohexyl ring can undergo various fragmentation processes, leading to a complex pattern of smaller fragment ions.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C6H11F2NO | synblock.com |

| Molecular Weight (g/mol) | 151.15 | synblock.com |

| Expected [M+H]+ (m/z) | 152.16 | Calculated |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This technique would provide unambiguous confirmation of the molecular structure of trans-2-Amino-5,5-difluoro-cyclohexanol.

Specifically, a crystallographic analysis would:

Confirm Absolute Stereochemistry: It would verify the trans relationship between the amino (-NH2) and hydroxyl (-OH) groups on the cyclohexane ring.

Elucidate Solid-State Conformation: The analysis would reveal the preferred conformation of the cyclohexane ring, which is expected to be a chair conformation, and show the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state.

As of now, a crystal structure for trans-2-Amino-5,5-difluoro-cyclohexanol has not been deposited in public crystallographic databases. However, should a high-quality crystal be obtained, the data produced would be the gold standard for its structural verification.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric shape of the unit cell. |

| Space Group | The symmetry elements present within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The precise dimensions of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The exact position of each atom in the unit cell. |

Electronic and Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Electronic Transitions

trans-2-Amino-5,5-difluoro-cyclohexanol is a chiral molecule, possessing two stereocenters. Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of such molecules. acs.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample.

The resulting CD spectrum provides information on:

Absolute Configuration: The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration (R/S) of the stereocenters, especially when compared with theoretical calculations or related compounds. rsc.org

Electronic Transitions: The wavelengths at which CD signals appear correspond to the electronic transitions of the molecule's chromophores. For this compound, the relevant chromophores are the non-bonding electrons of the nitrogen and oxygen atoms, which would exhibit transitions in the UV region.

While specific CD spectra for trans-2-Amino-5,5-difluoro-cyclohexanol are not available in the surveyed literature, the technique remains a critical tool for the chiral analysis of this and related amino alcohols. acs.orgnsf.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to confirm its stoichiometry.

For trans-2-Amino-5,5-difluoro-cyclohexanol (C6H11F2NO), the theoretical elemental composition is calculated as follows:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 47.70 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 7.34 |

| Fluorine (F) | 18.998 | 2 | 37.996 | 25.14 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.27 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 10.58 |

| Total | 151.156 | 100.00 |

Experimental verification of these percentages for a synthesized sample of the compound would provide strong evidence for its elemental composition and purity.

Conformational Analysis and Intramolecular Interactions

Conformational Preferences of trans-2-Amino-5,5-difluoro-cyclohexanol

The conformational analysis of substituted cyclohexanes is fundamentally governed by the preference of substituents to occupy equatorial positions to minimize steric strain. However, in the case of trans-2-Amino-5,5-difluoro-cyclohexanol, this simple model is complicated by the presence of the geminal difluoro group and the potential for intramolecular interactions.

Ring Conformations of Difluorinated Cyclohexanes

The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angular and torsional strain. In difluorinated cyclohexanes, the strong electronegativity and steric requirements of the fluorine atoms can influence the ring's geometry. For instance, studies on 1,2-difluorocyclohexane have shown that the diaxial conformer can be lower in energy in the gas phase, while the diequatorial conformer is favored in solution. researchgate.netnih.gov This highlights the significant role of the environment and intermolecular interactions in determining conformational preference. The presence of a 5,5-difluoro substitution pattern in trans-2-Amino-5,5-difluoro-cyclohexanol is expected to introduce significant electronic effects on the ring.

Axial-Equatorial Equilibria and Substituent Effects on Ring Flipping

In monosubstituted cyclohexanes, the equilibrium between the two chair conformations (ring flipping) generally favors the conformer with the substituent in the equatorial position to avoid 1,3-diaxial interactions. libretexts.orglumenlearning.com For trans-2-Amino-5,5-difluoro-cyclohexanol, two primary chair conformations are possible, with the amino and hydroxyl groups being either diaxial or diequatorial.

The energetic balance between these two conformers is influenced by several factors. The preference for bulky groups to be in the equatorial position would favor the diequatorial conformer. libretexts.org However, the introduction of fluorine atoms can lead to counter-intuitive axial preferences in some fluorinated methoxycyclohexanes, a phenomenon attributed to electrostatic interactions. nih.govnih.gov The geminal difluoro group at the 5-position can polarize the axial hydrogens at C-1 and C-3, potentially leading to stabilizing interactions.

Role of Intramolecular Hydrogen Bonding (IAHB) in Conformational Control

Intramolecular hydrogen bonding plays a crucial role in determining the conformational preferences of molecules containing both hydrogen bond donors and acceptors. nih.gov In trans-2-Amino-5,5-difluoro-cyclohexanol, the amino and hydroxyl groups are ideally positioned to form such bonds.

Amine-Hydroxyl Interactions and Their Energetic Contributions

In trans-2-aminocyclohexanol derivatives, intramolecular hydrogen bonding between the amino and hydroxyl groups has been shown to be a powerful conformational trigger. researchgate.netwestmont.edupacific.edu This interaction can stabilize conformations where these groups are in close proximity. In the diequatorial conformer of trans-2-Amino-5,5-difluoro-cyclohexanol, the amino and hydroxyl groups are gauche to each other, allowing for the formation of an intramolecular hydrogen bond. Infrared studies on trans-2-halogenocyclohexanols have confirmed the presence of such intramolecular hydrogen bonds in non-polar solvents. rsc.org The strength of this hydrogen bond can significantly influence the axial-equatorial equilibrium, potentially overriding steric considerations.

The energy of these interactions in some trans-2-aminocyclohexanol derivatives has been estimated to be over 10 kJ/mol, which is substantial enough to influence the ring's conformation. researchgate.net

Fluorine-Mediated Nonclassical Hydrogen Bonding (CF···HC) and Anomeric Effects

The highly polarized C-F bond can participate in nonclassical hydrogen bonding with nearby C-H bonds. nih.gov In the context of trans-2-Amino-5,5-difluoro-cyclohexanol, the axial fluorine atom in certain conformations could potentially interact with axial hydrogens on the same face of the ring. Theoretical studies on selectively halogenated cyclohexanes have indicated that nonclassical hydrogen bonding between a fluorine atom and diaxial hydrogens can largely account for an observed axial preference. nih.govacs.org

Furthermore, the presence of electronegative fluorine atoms can lead to anomeric-type effects. In some selectively fluorinated methoxycyclohexanes, a pseudo-anomeric effect, driven by electrostatic 1,3-diaxial interactions, results in a surprising preference for the axial conformer. nih.govnih.govst-andrews.ac.uk This effect arises from the stabilizing electrostatic interaction between the polarized axial hydrogens and the oxygen of the methoxy (B1213986) group. A similar effect could be at play in trans-2-Amino-5,5-difluoro-cyclohexanol, where the geminal difluoro group enhances the positive electrostatic potential of nearby axial hydrogens.

Electrostatic Interactions in Fluorinated Cyclohexanol (B46403) Systems and Their Influence on Conformation

The introduction of fluorine atoms dramatically alters the electronic landscape of the cyclohexane ring, leading to significant electrostatic interactions that can dictate conformational preferences. The C-F bond is the most polar single bond in organic chemistry, and its presence can induce significant dipole moments within the molecule. nih.gov

In fluorinated cyclohexanes, electrostatic interactions can override traditional steric effects. For example, in some systems, a strong axial preference is observed due to stabilizing dipolar interactions between the C-F bond and other polarized bonds in the molecule. nih.gov Natural bond orbital (NBO) analysis of some fluorinated cyclohexanes has revealed that electrostatic interactions are the governing factor for the observed axial preference, while hyperconjugative and steric effects favor the equatorial conformer. nih.gov

The following table summarizes the key intramolecular interactions that are likely to influence the conformational equilibrium of trans-2-Amino-5,5-difluoro-cyclohexanol.

| Interaction Type | Description | Potential Impact on Conformation |

| Steric Hindrance (1,3-diaxial) | Repulsive interaction between axial substituents. | Favors diequatorial conformation of amino and hydroxyl groups. |

| Intramolecular Hydrogen Bonding (O-H···N) | Attractive interaction between the hydroxyl and amino groups. | Stabilizes the diequatorial conformation where the groups are gauche. |

| Nonclassical Hydrogen Bonding (C-F···H-C) | Weak attractive interaction between a fluorine atom and a C-H bond. | Could potentially stabilize conformations with axial fluorine. |

| Anomeric-type Effects | Stabilizing electrostatic interaction between polarized axial C-H bonds and a lone pair on an adjacent heteroatom. | May favor axial orientation of the hydroxyl group. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds (C-F, C-O, C-N). | The overall minimization of dipole repulsion will influence the preferred conformation. |

pH-Triggered Conformational Switches in Aminocyclohexanol Derivatives

The conformational landscape of substituted cyclohexanes is a finely balanced interplay of steric and stereoelectronic effects. In the case of trans-2-aminocyclohexanol derivatives, this equilibrium can be dramatically shifted by changes in the ambient pH, a phenomenon that has been harnessed for the development of molecular switches. This section will delve into the conformational analysis of trans-2-Amino-5,5-difluoro-cyclohexanol, focusing on the intramolecular interactions that govern its structure and the mechanism by which pH can trigger a conformational transition.

The conformational equilibrium of trans-2-Amino-5,5-difluoro-cyclohexanol is primarily a chair-chair interconversion between two conformers, here denoted as A and B . In conformer A , the amino and hydroxyl groups are in a diaxial arrangement, while in conformer B , they adopt a diequatorial orientation. The presence of the gem-difluoro group at the C5 position introduces additional stereoelectronic considerations that influence the relative stability of these two chair forms.

In non-polar solvents, derivatives of the parent trans-2-aminocyclohexanol often show a preference for the conformer with equatorial substituents to minimize steric strain. However, the diaxial conformer can be stabilized by the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups. The introduction of the two fluorine atoms at the C5 position is expected to have a significant impact on the conformational preference. The highly electronegative fluorine atoms can influence the charge distribution within the ring and potentially participate in weak hydrogen bonding interactions. Furthermore, the C-F bonds introduce significant hyperconjugative effects. Specifically, σCH → σ*CF interactions can lead to stabilization of certain conformations. For a 5,5-difluoro substituted cyclohexane, these interactions would likely favor a conformation that optimizes the anti-periplanar arrangement of C-H and C-F bonds.

Protonation of the amino group upon lowering the pH introduces a profound change in the intramolecular forces at play. The resulting ammonium (B1175870) group becomes a much stronger hydrogen bond donor. This leads to a significant stabilization of the diequatorial conformer (B ), where a strong intramolecular hydrogen bond can form between the -NH3+ and the -OH group. nih.govresearchgate.net This interaction is strong enough to overcome the inherent steric preference for the diaxial arrangement, leading to a conformational "flip". nih.govresearchgate.net The energy of this intramolecular hydrogen bond in protonated trans-2-aminocyclohexanol derivatives has been estimated to be over 10 kJ/mol, and in some cases, can exceed 20 kJ/mol. researchgate.net

The conformational equilibrium can be experimentally studied using 1H NMR spectroscopy. westmont.edu The magnitude of the vicinal coupling constants between the protons on C1 and C2 is dependent on the dihedral angle between them, which is different in the axial and equatorial positions. By measuring these coupling constants, the relative populations of the two chair conformers can be determined.

Table 1: Predicted Conformational Equilibrium of trans-2-Amino-5,5-difluoro-cyclohexanol

| Conformer | Substituent Orientations (NH2, OH) | Dominant Intramolecular Interaction | Predicted Stability (Neutral pH) | Predicted Stability (Acidic pH) |

| A | Diaxial | Weak O-H···N hydrogen bond | Less Stable | Much Less Stable |

| B | Diequatorial | Steric repulsion | More Stable | Significantly More Stable (Strong +N-H···O hydrogen bond) |

pH-Triggered Conformational Switches in Aminocyclohexanol Derivatives

The protonation-induced conformational change in trans-2-aminocyclohexanol derivatives serves as a powerful molecular switching mechanism. nih.govucla.edu At neutral or basic pH, the molecule exists in a conformational equilibrium where the diequatorial conformer may be slightly favored. Upon acidification, the equilibrium is dramatically shifted towards the diequatorial conformer due to the formation of the strong intramolecular hydrogen bond in the protonated form. researchgate.net This conformational flip can be utilized to control the orientation of other substituents on the cyclohexane ring, effectively transmitting a chemical signal (a change in pH) into a mechanical response (a change in conformation). nih.gov

The pKa of the amino group is a critical parameter that determines the pH range over which this conformational switch occurs. westmont.edu For various trans-2-aminocyclohexanol derivatives, the pKa values in deuterated methanol (B129727) have been found to range from 2.5 to 7.4, depending on the nature of the substituents on the amino group. westmont.edu The presence of the electron-withdrawing difluoro groups at the C5 position in trans-2-Amino-5,5-difluoro-cyclohexanol is expected to lower the basicity of the amino group, thereby shifting the pKa to a lower value. This would mean that a more acidic environment is required to trigger the conformational switch.

The efficiency of the conformational switch can be quantified by the change in the equilibrium constant (K) between the two conformers upon protonation. This change is directly related to the free energy difference of the intramolecular hydrogen bond formation.

Table 2: Estimated Parameters for the pH-Triggered Conformational Switch

| Parameter | Description | Influencing Factors |

| pKa | pH at which 50% of the amino groups are protonated. | Substituents on the amino group, presence of electron-withdrawing/donating groups on the ring. |

| ΔGHB | Free energy of the intramolecular hydrogen bond in the protonated form. | Solvent polarity, geometric constraints of the ring. |

| Kswitch | Ratio of the conformational equilibrium constants (Kacidic / Kneutral). | ΔGHB |

The ability to tune the pKa and the energetic parameters of this conformational switch by modifying the substitution pattern on the aminocyclohexanol scaffold makes these molecules versatile platforms for the design of pH-sensitive systems. nih.gov

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Analysis of Isomers

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometries and relative stabilities of molecular isomers and conformers. For trans-2-Amino-5,5-difluoro-cyclohexanol, the primary conformational isomers are the two chair forms resulting from a ring flip: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.

In the trans configuration, the amino and hydroxyl groups can both occupy equatorial positions or both occupy axial positions. DFT calculations are used to perform geometrical optimization, a process that finds the lowest energy structure for each conformer.

Diequatorial (e,e) Conformer: This conformer is generally predicted to be the most stable. The stability is attributed to two main factors. First, placing the larger amino and hydroxyl groups in the more spacious equatorial positions minimizes steric strain. Second, the diequatorial arrangement allows for the formation of a stabilizing intramolecular hydrogen bond between the amino and hydroxyl groups. researchgate.netwestmont.edu

The gem-difluoro group at the C5 position also influences the ring's geometry. The electronegative fluorine atoms affect bond lengths and angles, and while the CF₂ group itself doesn't introduce new chair isomers, its electronic effects can subtly alter the ring pucker and the relative energies of the conformers. researchgate.netnih.gov DFT calculations can precisely quantify these effects.

The interactive table below summarizes typical geometrical parameters and relative energies for the two chair conformers of trans-2-Amino-5,5-difluoro-cyclohexanol, as would be predicted by DFT calculations.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. aimspress.com

For trans-2-Amino-5,5-difluoro-cyclohexanol, the electronic structure is heavily influenced by its functional groups:

Fluorine Atoms: As the most electronegative element, fluorine significantly lowers the energy of adjacent molecular orbitals through a strong inductive effect (-I). This generally leads to a lower HOMO energy, making the molecule less susceptible to oxidation. youtube.com

Amino and Hydroxyl Groups: These groups possess lone pairs of electrons, which reside in high-energy non-bonding orbitals. These orbitals contribute significantly to the HOMO. The nitrogen atom's lone pair is typically higher in energy than the oxygen's, often making it the primary site for electrophilic attack.

The HOMO-LUMO energy gap is a critical parameter that relates to the chemical stability and reactivity of a molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net The presence of both electron-withdrawing fluorine atoms and electron-donating amino/hydroxyl groups creates a complex electronic environment. Computational analysis is essential to predict the net effect on the frontier orbitals.

The table below presents hypothetical HOMO-LUMO energy data for cyclohexane (B81311) and its derivatives to illustrate the electronic impact of fluorination and functionalization.

Energy Decomposition Analysis (EDA) is a computational method used to break down the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. researchgate.netunl.edu For trans-2-Amino-5,5-difluoro-cyclohexanol, EDA is particularly useful for analyzing the intramolecular hydrogen bond that stabilizes the diequatorial conformer.

The interaction between the amino group (donor or acceptor) and the hydroxyl group (acceptor or donor) can be computationally "dissected" to understand its fundamental nature.

Electrostatic (E_elec): This component represents the classical Coulombic attraction between the partial positive charge on the hydrogen and the partial negative charges on the nitrogen and oxygen lone pairs. This is expected to be a major stabilizing contributor.

Polarization (E_pol): This term accounts for the distortion of each group's electron cloud in response to the other's electric field, providing further stabilization.

Exchange-Repulsion (E_exch): Also known as Pauli repulsion, this is a destabilizing term that arises from the quantum mechanical requirement that electrons of the same spin cannot occupy the same space.

Dispersion (E_disp): This accounts for the attractive London dispersion forces arising from instantaneous fluctuations in electron density.

EDA can quantify the strength and nature of this key hydrogen bond, which is crucial for controlling the molecule's preferred shape. researchgate.netmdpi.com The analysis can also shed light on other non-covalent interactions, such as potential repulsive or attractive interactions involving the fluorine atoms (e.g., gauche effects). rsc.org

The following table provides a representative EDA breakdown for the intramolecular hydrogen bond in the diequatorial conformer.

Mechanistic Studies of Fluorination and Amination Reactions Involving Difluorinated Precursors

Computational modeling is instrumental in elucidating the reaction mechanisms that lead to the formation of complex molecules. For trans-2-Amino-5,5-difluoro-cyclohexanol, key steps would involve the fluorination of a cyclohexanone (B45756) precursor and the subsequent stereoselective amination.

The introduction of the gem-difluoro group at the C5 position likely proceeds through the fluorination of a corresponding ketone. The mechanism of electrophilic fluorination with N-F reagents like Selectfluor is a subject of ongoing investigation, with evidence supporting both Sₙ2 and Single Electron Transfer (SET) pathways depending on the substrate. wikipedia.orgresearchgate.net

A computationally modeled SET mechanism would involve the following steps:

Electron Transfer: An electron is transferred from the enol or enolate of the ketone precursor to the electrophilic fluorinating reagent (e.g., Selectfluor). This forms a radical cation of the enolate and a radical species from the fluorinating agent. rsc.orgnih.gov

Radical Intermediate Formation: The resulting radical cation is a key intermediate. Its spin density distribution, which can be calculated using DFT, indicates the most likely sites of subsequent reactions.

C-F Bond Formation: The fluorine radical (or a related fluorine-transfer agent) combines with the radical cation at the carbon center to form the C-F bond. Computational studies can characterize the transition state for this step and confirm its energetic feasibility.

The absence of rearranged products in certain radical probe experiments suggests that if radical intermediates are formed, they may be short-lived or exist within a solvent cage. nih.gov

Achieving the trans stereochemistry between the amino and hydroxyl groups is a critical challenge. A common synthetic route is the direct reductive amination of a 5,5-difluorocyclohexanone precursor. This one-pot reaction involves the formation of an intermediate imine (or enamine), which is then reduced in situ.

The stereochemical outcome is determined in the reduction step. Computational transition state analysis can explain why the trans product is favored.

Imine Formation: The ketone reacts with an amine source (like ammonia (B1221849) or a protected amine) to form a ketimine intermediate.

Hydride Reduction: A reducing agent (e.g., sodium borohydride) delivers a hydride (H⁻) to the electrophilic imine carbon. There are two possible faces for hydride attack: axial or equatorial.

Transition State Modeling: DFT calculations can model the transition states for both axial and equatorial attack. The analysis typically shows that equatorial attack is energetically favored. This pathway proceeds through a chair-like transition state that places the developing amino group in an equatorial position, minimizing steric hindrance and leading directly to the more stable trans-diequatorial product. researchgate.net Axial attack would lead to the less stable diaxial product and would involve a higher energy transition state.

By comparing the activation energies (ΔG‡) of the competing transition states, chemists can predict and rationalize the high diastereoselectivity observed in many such reductions. researchgate.net

Prediction of Selectivity and Rational Catalyst Design through Computational Modeling

The prediction of stereoselectivity in reactions involving or producing trans-2-Amino-5,5-difluoro-cyclohexanol would heavily rely on computational modeling to elucidate reaction mechanisms and transition states. The rational design of catalysts for its synthesis, for instance, through the reductive amination of a corresponding difluoroketone, is a prime area for the application of these methods.

Theoretical Framework: Computational approaches, particularly Density Functional Theory (DFT), are instrumental in designing catalysts and predicting the stereochemical outcomes of reactions. By modeling the transition states for the formation of different stereoisomers, the enantioselectivity of a catalytic process can be predicted. The energy differences between the diastereomeric transition states correlate directly with the expected enantiomeric excess.

Application in Catalyst Design: For the asymmetric synthesis of aminocyclohexanol derivatives, chiral catalysts are paramount. Computational modeling aids in the rational design of these catalysts by:

Identifying Key Interactions: Modeling can reveal crucial non-covalent interactions (e.g., C-H···π, C-H···O) between the substrate, the catalyst, and the reagents that stabilize the transition state leading to the desired product.

Systematic Modification: The effect of modifying catalyst structure, such as altering substituents on a chiral ligand, can be systematically evaluated in silico to enhance stereoselectivity. For example, in palladium-catalyzed asymmetric reactions, modifications to phosphoramidite (B1245037) ligands have been computationally guided to improve catalytic efficacy.

Predicting Substrate Scope: Computational models can help predict how changes in the substrate structure will affect the reaction's stereoselectivity, allowing for the development of more general and robust catalytic systems.

Data on Analogous Systems: While specific data for trans-2-Amino-5,5-difluoro-cyclohexanol is not available, studies on related molecules provide insight. For instance, DFT investigations into the asymmetric diamination of conjugated double bonds have shown that the stereochemical outcome is governed by a complex network of weak non-covalent interactions within the transition state. A hypothetical computational study on a catalyst for producing trans-2-Amino-5,5-difluoro-cyclohexanol would likely involve similar analyses.

Table 1: Hypothetical Transition State Energy Calculations for a Catalytic Amination This table is illustrative and based on methodologies applied to analogous systems, as specific data for the target compound is not available.

| Catalyst-Substrate Complex | Transition State Energy (kcal/mol) for (1R,2R) product | Transition State Energy (kcal/mol) for (1S,2S) product | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| Catalyst A - Substrate | -25.4 | -24.1 | 88 |

| Catalyst B - Substrate | -26.8 | -27.2 | -30 |

Influence of Solvation Models on Predicted Conformational Equilibria

The conformation of trans-2-Amino-5,5-difluoro-cyclohexanol in solution is critical to its reactivity and biological activity. The presence and orientation of the amino and hydroxyl groups, along with the geminal fluorine atoms, create a complex system of intramolecular interactions that are significantly influenced by the surrounding solvent.

Conformational Analysis: The cyclohexane ring can exist in various conformations, primarily chair and boat forms. For substituted cyclohexanes, the chair conformation is typically the most stable. The substituents (amino, hydroxyl, and fluorine atoms) can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a balance of steric and stereoelectronic effects, such as hydrogen bonding and gauche interactions.

Role of Solvation Models: Computational chemistry employs solvation models to simulate the effect of a solvent on a molecule's properties. These models are crucial for accurately predicting conformational equilibria in solution.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can provide a good first approximation of solvent effects on conformational energies.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This approach allows for the specific interactions, such as hydrogen bonding between the solute and solvent molecules, to be modeled directly. While more computationally expensive, explicit models can provide a more accurate picture of the solvation shell and its influence on the solute's conformation.

The choice of solvation model can significantly impact the predicted relative energies of different conformers. For a molecule like trans-2-Amino-5,5-difluoro-cyclohexanol, which has hydrogen bond donors (-OH, -NH2) and acceptors (F), explicit solvent models would be particularly important for accurately capturing the stabilizing interactions with protic solvents like water or methanol (B129727).

Table 2: Hypothetical Relative Energies of Conformers of trans-2-Amino-5,5-difluoro-cyclohexanol with Different Solvation Models This table is illustrative and demonstrates the expected impact of solvation models based on general chemical principles, as specific data for the target compound is not available.

| Conformer (Substituent Positions) | Gas Phase ΔE (kcal/mol) | ΔE with Implicit Solvent (Water, PCM) (kcal/mol) | ΔE with Explicit Solvent (Water, MD) (kcal/mol) |

|---|---|---|---|

| Diaxial (NH2, OH axial) | 3.5 | 1.8 | 1.2 |

| Diequatorial (NH2, OH equatorial) | 0.0 | 0.0 | 0.0 |

| Axial/Equatorial (NH2 axial, OH eq.) | 2.1 | 1.5 | 0.8 |

Applications in Advanced Organic Synthesis and Catalysis

trans-2-Amino-5,5-difluoro-cyclohexanol as a Chiral Building Block

Chiral 1,2-amino alcohols are highly valued synthons in asymmetric synthesis, serving as precursors to a wide array of complex molecules. The introduction of a gem-difluoro group at a remote position in the cyclohexane (B81311) ring of trans-2-amino-5,5-difluoro-cyclohexanol adds a layer of complexity and utility, influencing the stereochemical outcome of reactions and imparting unique properties to the resulting products.

The stereoselective synthesis of fluorinated organic compounds is of great interest due to the significant impact of fluorine on biological activity. While direct research on trans-2-amino-5,5-difluoro-cyclohexanol is limited, the principles of stereoselective synthesis using analogous amino alcohols are well-established. For instance, non-fluorinated trans-2-aminocyclohexanol derivatives are extensively used as chiral auxiliaries and synthons. Their rigid chair-like conformation allows for excellent stereocontrol in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.

The presence of the 5,5-difluoro moiety in trans-2-amino-5,5-difluoro-cyclohexanol is expected to influence the conformational equilibrium of the cyclohexane ring. This can, in turn, affect the facial selectivity of reactions at or adjacent to the amino and hydroxyl groups. The gem-difluoro group can alter the pKa of the amino group and the acidity of the hydroxyl group through inductive effects, thereby modifying the reactivity and selectivity in subsequent transformations.

The synthesis of complex molecules containing fluorine is a burgeoning field. Fluorinated amino acids and their derivatives, for example, are crucial components in the development of peptides with enhanced stability and modified folding properties. Chiral Ni(II) complexes have been demonstrated as effective tools for the synthesis of a variety of fluorinated amino acids. beilstein-journals.orgnih.gov trans-2-Amino-5,5-difluoro-cyclohexanol can serve as a valuable precursor to novel fluorinated cyclic amino acids and other complex scaffolds.

The vicinal amino and hydroxyl groups can be readily converted into other functionalities. For example, oxidation of the hydroxyl group followed by manipulation of the amino group could lead to fluorinated cyclic β-amino acids. Alternatively, the amino alcohol moiety can be incorporated into larger molecules, where the gem-difluoro group acts as a lipophilic yet polar handle, potentially improving pharmacokinetic properties of drug candidates. The gem-difluoromethylene group is a known bioisostere for carbonyl groups and can influence metabolic stability.

Design of Chiral Ligands and Organocatalysts Based on Fluorinated Aminocyclohexanol Scaffolds

The development of chiral ligands and organocatalysts is central to asymmetric synthesis. The rigid scaffold of trans-2-aminocyclohexanol has been a popular framework for the design of such molecules. The introduction of fluorine can further enhance the performance of these catalysts by modifying their steric and electronic properties.

Chiral 1,2-amino alcohols are precursors to a wide range of privileged ligands for asymmetric metal catalysis, including phosphine-amino alcohol and bis(oxazoline) ligands. These ligands have found applications in reactions such as asymmetric hydrogenation, allylic alkylation, and hydrosilylation. The derivatization of trans-2-amino-5,5-difluoro-cyclohexanol could lead to novel fluorinated ligands.

The electronic effects of the gem-difluoro group could be transmitted through the cyclohexane backbone to the coordinating atoms of the ligand, thereby influencing the electronic nature of the metal center. This can have a significant impact on the catalytic activity and enantioselectivity of the resulting metal complex. For instance, mono-N-protected amino acids have been shown to be effective ligands in palladium-catalyzed C-H functionalization reactions. nih.gov A fluorinated cyclic amino acid derived from trans-2-amino-5,5-difluoro-cyclohexanol could offer unique advantages in this context.

Table 1: Potential Ligand Classes Derived from trans-2-Amino-5,5-difluoro-cyclohexanol

| Ligand Type | Potential Synthetic Route from trans-2-Amino-5,5-difluoro-cyclohexanol | Potential Applications in Asymmetric Catalysis |

|---|---|---|

| Phosphine-Amino Alcohol | Reaction of the amino group with a chlorophosphine | Asymmetric hydrogenation, allylic alkylation |

| Bis(oxazoline) | Conversion to the corresponding amino acid, followed by condensation with a chiral amino alcohol and cyclization | Various enantioselective transformations |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines and amino alcohols are among the most common scaffolds for organocatalysts. For instance, prolinamide derivatives incorporating a chiral aminocyclohexanol have been explored as organocatalysts for asymmetric aldol reactions. While specific studies on catalysts derived from trans-2-amino-5,5-difluoro-cyclohexanol are not yet reported, the potential is significant.

The fluorinated aminocyclohexanol backbone could be incorporated into thiourea, squaramide, or bifunctional amine catalysts. The fluorine atoms could engage in non-covalent interactions, such as hydrogen bonding with substrates, which could influence the stereochemical outcome of the catalyzed reaction. The altered basicity of the amino group due to the remote difluoro substitution could also fine-tune the catalytic activity.

Incorporation into Peptidomimetics and Non-Proteinogenic Amino Acids

The incorporation of non-proteinogenic amino acids (NPAAs) into peptides is a widely used strategy to create peptidomimetics with improved pharmacological properties, such as enhanced stability against proteolytic degradation and controlled conformations. nih.govresearchgate.net

Fluorinated amino acids are a particularly interesting class of NPAAs. The unique properties of fluorine can modulate the conformational preferences of peptides and enhance their binding affinity to biological targets. trans-2-Amino-5,5-difluoro-cyclohexanol can be viewed as a precursor to a novel cyclic fluorinated NPAA. The corresponding carboxylic acid, trans-2-amino-5,5-difluorocyclohexanecarboxylic acid, could be synthesized and incorporated into peptide chains.

The rigid cyclic structure of this NPAA would impose significant conformational constraints on the peptide backbone, which can be advantageous for stabilizing specific secondary structures like β-turns. The gem-difluoro group can also introduce favorable interactions within the peptide or with its target receptor. Cyclic peptides containing non-fluorinated trans-2-aminocyclohexane carboxylic acid have been synthesized and their conformations studied, providing a basis for the exploration of their fluorinated counterparts. nih.gov

Table 2: Potential Advantages of Incorporating trans-2-Amino-5,5-difluorocyclohexanecarboxylic Acid into Peptides

| Property | Potential Effect | Rationale |

|---|---|---|

| Proteolytic Stability | Increased | The unnatural cyclic structure is not recognized by proteases. |

| Conformational Rigidity | Increased | The cyclohexane ring restricts backbone flexibility, potentially stabilizing desired secondary structures. |

| Receptor Binding Affinity | Potentially enhanced | The fluorine atoms can participate in favorable interactions with the receptor binding pocket. |

Design of Fluorinated Amino Acid Analogues for Conformational Control in Biomolecules

The synthesis of fluorinated amino acid analogues is a significant area of research in medicinal chemistry and chemical biology. The introduction of fluorine can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and proteins. However, a direct link between trans-2-Amino-5,5-difluoro-cyclohexanol and the synthesis of such analogues could not be established from the available literature. General synthetic strategies for fluorinated amino acids are abundant, but none specifically mention this particular cyclohexanol (B46403) derivative as a starting material or key intermediate. The potential utility of this compound as a chiral building block for creating novel fluorinated amino acids with a constrained cyclohexane scaffold remains an area for future exploration.

Applications as Spectroscopic Probes (e.g., 19F NMR) in Chemical Biology

19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in chemical biology for studying molecular interactions and dynamics, owing to the high sensitivity of the 19F nucleus and the absence of background signals in biological systems. Fluorinated molecules are often designed and utilized as probes for in-vitro and in-cell studies. While the presence of two fluorine atoms in trans-2-Amino-5,5-difluoro-cyclohexanol makes it a potential candidate for such applications, no studies have been found that specifically report its use as a 19F NMR probe. The development and characterization of this compound for such purposes would require dedicated research to evaluate its spectral properties and suitability for biological investigations.

Influence of Fluorine on Molecular Properties Relevant to Chemical Design (e.g., Lipophilicity Modulation)

The strategic incorporation of fluorine atoms is a common strategy in drug design to modulate key physicochemical properties. The gem-difluoro group (CF2) in particular is known to influence lipophilicity, pKa, metabolic stability, and conformation.

The table below illustrates the general trends observed for the influence of a gem-difluoro group on the properties of cyclic amines, which could be hypothesized for the subject compound.

| Molecular Property | General Influence of gem-Difluoro Group on Cyclohexylamines |

| Lipophilicity (logP) | Can either increase or decrease depending on the overall molecular structure and intramolecular interactions. nih.gov |

| Basicity (pKa) | Generally decreases the pKa of the amino group due to the electron-withdrawing inductive effect of the fluorine atoms. nih.gov |

| Metabolic Stability | Often enhances metabolic stability by blocking potential sites of oxidation. enamine.net |

| Conformation | The C-F bond can influence the conformational preference of the cyclohexane ring through steric and electronic effects. rsc.org |

Structure Activity Relationship Sar Design in Fluorinated Scaffolds for Chemical Functionality

General Principles of Fluorine Substitution in Scaffold Design

The substitution of hydrogen or a hydroxyl group with fluorine is a widely used strategy in drug design to enhance molecular properties. mdpi.comelsevierpure.com Fluorine's unique characteristics, including its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the ability to form strong carbon-fluorine (C-F) bonds (bond energy of ~115 kcal/mol), are central to its utility. mdpi.com These attributes can lead to significant improvements in metabolic stability, binding affinity, and membrane permeability. mdpi.comelsevierpure.com

The introduction of fluorine can profoundly alter a molecule's electronic properties, influencing its acidity or basicity (pKa) and hydrogen-bonding capabilities. While fluorine is not a classical hydrogen bond donor, the polarized C-F bond can act as a hydrogen bond acceptor. researchgate.net Furthermore, replacing a hydroxyl group with fluorine removes a hydrogen bond donor site, which can be advantageous for improving oral bioavailability by reducing polarity. researchgate.net The strategic placement of fluorine can also lead to more potent and selective interactions with biological targets by engaging in favorable dipolar interactions within binding pockets. mdpi.com

| Property | Hydrogen (H) | Hydroxyl (OH) | Fluorine (F) |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.52 | 1.47 |

| Electronegativity (Pauling Scale) | 2.20 | 3.44 (Oxygen) | 3.98 |

| Bond Energy with Carbon (kcal/mol) | ~99 | ~91 | ~115 |

| Hydrogen Bond Capability | None | Donor & Acceptor | Acceptor |

Modulating Reactivity and Selectivity through Fluorine Introduction

The introduction of fluorine into a molecular scaffold can significantly modulate its chemical reactivity and the selectivity of its transformations. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can influence the stability of adjacent carbocations, carbanions, or radicals. ucl.ac.uk This effect is critical in directing the outcome of chemical reactions. For instance, the presence of fluorine can alter the acidity of neighboring C-H bonds, making them more susceptible to deprotonation.

In reactions involving electrophilic attack, the site selectivity can be controlled by the electronic influence of fluorine substituents. acs.org The C-F bond itself is exceptionally stable and generally unreactive under physiological conditions, contributing to the metabolic stability of fluorinated compounds. However, the process of introducing fluorine often requires specialized reagents and conditions due to the high reactivity of many fluorinating agents. libretexts.orglibretexts.org Reagents like Selectfluor® are used for electrophilic fluorination, where the reaction mechanism and stereochemical outcome can be finely controlled, leading to the selective formation of desired fluorinated products. acs.org This control is essential for creating complex molecules like trans-2-Amino-5,5-difluoro-cyclohexanol with precise stereochemistry.

Cyclohexanol (B46403) Ring Systems as Conformational Modulators in Designed Molecules

Cyclohexane (B81311) rings are fundamental scaffolds in medicinal chemistry because their non-planar, puckered structures provide a three-dimensional framework for orienting functional groups. The most stable conformation of a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement along all C-C bonds. libretexts.orgmasterorganicchemistry.com

Impact of Geminal Difluorination on Conformational Restraint and Stereoelectronic Effects

The introduction of a geminal difluoro group (CF2) at the C5 position of the cyclohexanol ring, as seen in trans-2-Amino-5,5-difluoro-cyclohexanol, imposes significant conformational constraints through powerful stereoelectronic effects. nih.gov Unlike a single fluorine substituent, the CF2 group can act as a "conformational lock," restricting the flexibility of the ring and influencing the conformational preferences of the entire molecule. rsc.org

One of the key phenomena at play is the fluorine gauche effect, where the alignment of polarized C-F bonds with neighboring groups can stabilize specific conformations. nih.gov Research on gem-difluorinated macrocycles has shown that this substitution can alter the population of conformers compared to their non-fluorinated analogues. For example, a study demonstrated that a fluorinated macrocycle existed as two distinct conformations on the NMR timescale, whereas the non-fluorinated version heavily favored a single conformation. nih.gov This effect arises from the out-of-plane preference of the difluoroalkoxy system, which can even encourage adjacent amide bonds within a macrocycle to adopt a less common cis conformation. rsc.org The CF2 group's strong dipole moment and its ability to accept hydrogen bonds also modify the local electronic environment, further influencing molecular shape and interactions. This strategic difluorination provides a powerful tool to modulate the conformational landscape of a molecule, thereby optimizing its biological activity. nih.govnih.gov

| Compound Type | Observed Conformations (NMR) | Key Finding |

|---|---|---|

| Non-fluorinated Macrocycle | Favors a single conformation (200:1 ratio) | Demonstrates high conformational homogeneity. |

| Gem-difluorinated Macrocycle | Two conformations in equilibrium (4:1 ratio) | Fluorination introduces conformational diversity. |

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Efficient Synthetic Routes for Difluorinated Aminocyclohexanols

The synthesis of fluorinated organic compounds often presents unique challenges due to the high reactivity of fluorinating reagents and the potential for undesired side reactions. beilstein-journals.org Current synthetic strategies for fluorinated molecules can be complex and may lack the efficiency required for large-scale production. Future research will undoubtedly focus on the development of novel, more efficient, and stereoselective synthetic routes to access trans-2-Amino-5,5-difluoro-cyclohexanol and its analogues.

Key areas for development include:

Catalytic Asymmetric Fluorination: The advancement of catalytic methods, particularly those employing chiral catalysts, will be crucial for the enantioselective synthesis of difluorinated aminocyclohexanols. nih.gov This would involve the merger of catalytic cycles, for instance, combining chiral anion phase-transfer catalysis with enamine catalysis to achieve high enantioselectivities in the fluorination of ketone precursors. nih.gov

Late-Stage Fluorination: Developing methods for the introduction of fluorine atoms at a later stage in a synthetic sequence can provide more direct access to a variety of fluorinated analogues from common intermediates.

Novel Fluorinating Reagents: The design and application of new, safer, and more selective fluorinating agents will be instrumental in overcoming the challenges associated with traditional reagents. numberanalytics.com

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, catalytic nature reduces waste. | Catalyst development, optimization of reaction conditions. |

| Deoxyfluorination of Ketones | Utilizes readily available starting materials. | Harsh reaction conditions, limited substrate scope. |

| Ring-Opening of Fluorinated Epoxides | Can provide good stereocontrol. | Synthesis of the fluorinated epoxide precursor. |

| Radical Fluorination | Can functionalize unactivated C-H bonds. | Control of regioselectivity and stereoselectivity. |

Exploration of Underexplored Chemical Space for Fluorinated Cyclic Amino Alcohol Derivatives

The chemical space surrounding fluorinated cyclic amino alcohols is vast and largely unexplored. The unique stereoelectronic properties imparted by fluorine, such as high electronegativity and the ability to form strong C-F bonds, can significantly influence the conformation, lipophilicity, metabolic stability, and binding affinity of molecules. chemistryviews.org Future research should aim to systematically explore this chemical space by synthesizing a diverse library of derivatives based on the trans-2-Amino-5,5-difluoro-cyclohexanol scaffold.

This exploration could involve:

Derivatization of the Amino and Hydroxyl Groups: Functionalization of the existing amino and hydroxyl moieties to create a wide range of esters, amides, ethers, and other derivatives.

Introduction of Additional Substituents: Modification of the cyclohexane (B81311) ring with other functional groups to study their combined effect with the gem-difluoro group.

Synthesis of Positional Isomers: Investigating the properties of isomers where the amino, hydroxyl, and difluoro groups are located at different positions on the cyclohexane ring.

Advanced Computational Modeling for Predictive Synthesis and Design of Fluorinated Systems

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and accelerating the discovery of new functional compounds. longdom.org The application of advanced computational modeling to fluorinated systems like trans-2-Amino-5,5-difluoro-cyclohexanol can provide valuable insights into:

Reaction Mechanisms: Understanding the mechanisms of fluorination reactions to optimize conditions and improve yields.

Conformational Analysis: Predicting the preferred conformations of difluorinated aminocyclohexanols and how these are influenced by the fluorine atoms.

Property Prediction: Estimating key physicochemical properties such as lipophilicity, pKa, and dipole moment, which are crucial for applications in drug discovery and materials science. longdom.org

Virtual Screening: In silico screening of virtual libraries of derivatives to identify candidates with desired properties for specific applications. longdom.org

Time-dependent density functional theory (TD-DFT) can be employed to predict absorption and emission wavelengths, which is particularly relevant for the design of new fluorophores. clemson.edu

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, better reaction control, and enhanced scalability. beilstein-journals.orgmit.edu The synthesis of fluorinated compounds, which often involves hazardous reagents and highly exothermic reactions, is particularly well-suited for flow chemistry. beilstein-journals.org

Future research in this area will focus on:

Development of Continuous-Flow Processes: Designing and optimizing continuous-flow systems for the synthesis of trans-2-Amino-5,5-difluoro-cyclohexanol and its derivatives. This can lead to safer and more efficient production. researchgate.net

Automated Synthesis Platforms: Integrating flow reactors with automated purification and analysis systems to enable high-throughput synthesis and screening of compound libraries.

In-line Reaction Monitoring: Utilizing in-line analytical techniques to monitor reaction progress in real-time, allowing for rapid optimization and control of the synthetic process.

The use of flow microreactors can help to overcome long-standing problems in fluorine chemistry by providing better control over reaction parameters. beilstein-journals.org

Expanding Applications in Asymmetric Synthesis, Materials Science, and Chemical Probes

The unique properties of fluorinated compounds suggest a wide range of potential applications for trans-2-Amino-5,5-difluoro-cyclohexanol and its derivatives.

Asymmetric Synthesis: Chiral amino alcohols are valuable building blocks and ligands in asymmetric catalysis. nih.gov The fluorinated cyclohexane backbone of the target molecule could serve as a chiral auxiliary or ligand to induce stereoselectivity in a variety of chemical transformations. bioorganica.com.uasigmaaldrich.com

Materials Science: The incorporation of fluorine can enhance the thermal stability, chemical resistance, and hydrophobicity of materials. numberanalytics.com Derivatives of trans-2-Amino-5,5-difluoro-cyclohexanol could be explored as monomers for the synthesis of novel fluorinated polymers with tailored properties for applications in coatings, membranes, and electronic materials. man.ac.ukrsc.org The presence of fluorine can lower both the HOMO and LUMO energy levels, which is advantageous for organic electronic materials. rsc.org

Chemical Probes: The introduction of fluorine can be beneficial for the development of chemical probes for biological imaging and diagnostics. The difluoromethyl group can act as a bioisostere for other functional groups and can be used to modulate the properties of bioactive molecules. acs.org The stability of the C-F bond also makes these compounds suitable for in vivo applications.

The exploration of these and other applications will be a key focus of future research on this promising class of fluorinated compounds.

Q & A

Basic: What are the methodological steps for synthesizing trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride?

Answer:

The synthesis typically involves a multi-step process starting with cyclohexene derivatives. Key steps include:

- Fluorination : Selective introduction of fluorine atoms at the 5,5-positions using reagents like diethylaminosulfur trifluoride (DAST) or SF₄ under controlled temperature (0–5°C) to avoid over-fluorination.

- Amination : Introduction of the amino group at the 2-position via nucleophilic substitution or reductive amination, ensuring retention of the trans-stereochemistry.

- Hydrochloride Formation : Reaction with HCl in ethanol to precipitate the hydrochloride salt.

Purification is achieved through recrystallization from ethanol/water mixtures, with purity verified via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (172–175°C) .

Basic: How can researchers confirm the purity and identity of this compound?

Answer:

A combination of analytical techniques is recommended:

- High-Resolution NMR : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) to confirm the trans-configuration and fluorine-induced splitting patterns.

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

- Melting Point : Compare observed mp (172–175°C) with literature values.

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (m/z 187.61 for the free base).

Discrepancies in CAS numbers (e.g., 2438777-94-5 vs. 2802522-88-7) highlight the need for multi-source validation .

Advanced: How can contradictory NMR data arising from fluorine’s electronegativity be resolved?

Answer:

Fluorine atoms induce significant splitting and shielding effects. Mitigation strategies include:

- 19F NMR : Direct detection of fluorine environments to decouple ¹H-¹⁹F interactions.

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data.

- Comparative Analysis : Cross-reference with structurally analogous compounds, such as trans-2-aminocyclohexanol derivatives, to identify anomalous peaks .

Advanced: What methodologies are optimal for determining stereochemical effects on reactivity?

Answer:

- X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal structure determination. Focus on torsion angles (C2-N-C5-F) to validate trans-configuration.

- Chiral HPLC : Employ a Chiralpak® IA column with hexane/isopropanol mobile phase to separate enantiomers and assess stereochemical purity.

- Kinetic Studies : Compare reaction rates of trans vs. cis isomers in catalytic applications (e.g., asymmetric catalysis) to quantify steric/electronic impacts .

Advanced: How should researchers address discrepancies in reported synthetic yields?

Answer:

Yield variations often stem from:

- Reaction Conditions : Optimize temperature (-10°C for fluorination) and catalyst (e.g., Pd/C for amination) to suppress side reactions.